BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-(3-
Bromophenoxymethyl)oxirane: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2-(3-Bromophenoxymethyl)oxirane. Due to the limited availability of published
experimental spectra for this specific molecule, this guide presents a predicted spectroscopic
profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds.
This information is intended to serve as a reference for researchers involved in the synthesis,
characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for 1H and 3C NMR,
characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for
mass spectrometry. These predictions are derived from the analysis of the compound's
structural features and comparison with spectral data of similar molecules, such as 2-((2-
bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.

Table 1: Predicted *H NMR Spectroscopic Data
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-2' ~7.20 t ~8.0
H-4' ~7.15 d ~8.0
H-5' ~7.35 t ~8.0
H-6' ~7.05 d ~8.0
J_gem=11.0,J vic=
-OCHz2- (A) ~4.20 dd
3.0
J gem=11.0,J vic=
-OCHz2- (B) ~3.95 dd
6.0
-CH- (oxirane) ~3.35 m
] J gem=5.0,J vic=
-CH:- (oxirane, A) ~2.90 dd
4.5
] J gem=5.0,J vic =
-CH2- (oxirane, B) ~2.75 dd

2.5

Table 2: Predicted 13C NMR Spectroscopic Data
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Carbon Predicted Chemical Shift (8, ppm)
C-1 ~158.0

Cc-2' ~115.0

C-3 ~122.5 (C-Br)

c-4 ~123.0

C-5 ~130.5

C-6' ~113.0

-OCH2- ~69.0

-CH- (oxirane) ~50.0

-CH:- (oxirane) ~44.5

Table 3: Predicted IR Spectroscopic Data

Predicted Absorption

Functional Group Description
Range (cm™?)
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 3000-2850 Stretching
C=C (aromaitic) 1600-1475 Stretching
Asymmetric and symmetric
C-O-C (ether) 1250-1000

stretching

Oxirane Ring

~1250, ~950-810, ~880-750

Ring stretching (breathing)

modes

C-Br

600-500

Stretching

Table 4: Predicted Mass Spectrometry Data
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Parameter Predicted Value

Molecular Formula CoH9Bro:

Molecular Weight 229.07 g/mol

[M]* ("°Br) m/z 228

[M]* (**Br) m/z 230

Isotopic Pattern Characteristic 1:1 ratio for bromine isotopes

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-
Bromophenoxymethyl)oxirane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-10 seconds.

o Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow
the solvent to evaporate.

o ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR
crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Scan the sample over the mid-infrared range (typically 4000-400 cm~1).
o Collect a background spectrum of the empty sample holder or pure solvent.

o Ratio the sample spectrum against the background to obtain the absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS).

« lonization: Utilize an appropriate ionization technique, such as electron ionization (El) or
electrospray ionization (ESI).

e Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).
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« Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of 2-(3-Bromophenoxymethyl)oxirane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-(3-

Bromophenoxymethyl)oxirane.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-
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Available at: [https://www.benchchem.com/product/b2632152#spectroscopic-data-nmr-ir-ms-
of-2-3-bromophenoxymethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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